molecular formula C5H13NO3S B2521729 3-hydroxy-N,N-dimethylpropane-1-sulfonamide CAS No. 152537-54-7

3-hydroxy-N,N-dimethylpropane-1-sulfonamide

Cat. No.: B2521729
CAS No.: 152537-54-7
M. Wt: 167.22
InChI Key: LWSKLRVAQWDDGZ-UHFFFAOYSA-N
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Description

3-Hydroxy-N,N-dimethylpropane-1-sulfonamide (CAS 152537-54-7) is a high-purity chemical building block for research and development. This compound features a sulfonamide group, a class known for its diverse biological activities and wide application in synthetic chemistry . The molecular structure, with its polar sulfonamide group and a terminal hydroxy group on a short alkyl chain spacer, makes it a versatile intermediate. Researchers can utilize this compound in the synthesis of more complex molecules, such as novel stilbene-mediated sulfonamide derivatives explored for their multifunctional antibacterial and ultraviolet (UV) protection properties on textiles . Furthermore, its scaffold is of interest in the design and development of new sulfonamide-based compounds for various pharmacological investigations, given the well-established role of sulfonamides in creating agents with antimicrobial and other bioactive properties . The product is characterized by a defined molecular formula (C5H13NO3S) and a molecular weight of 167.22 g/mol . Please be advised : This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

3-hydroxy-N,N-dimethylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO3S/c1-6(2)10(8,9)5-3-4-7/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSKLRVAQWDDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152537-54-7
Record name 3-hydroxy-N,N-dimethylpropane-1-sulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N,N-dimethylpropane-1-sulfonamide typically involves the reaction of N,N-dimethylpropane-1-sulfonamide with a hydroxylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the hydroxylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N,N-dimethylpropane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemical Properties and Mechanisms of Action

The compound features a sulfonamide functional group, which is critical for its biological activity. Its mechanism of action primarily involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfonamide groups facilitate binding to these targets, influencing biological pathways.

Key Mechanisms:

  • Inhibition of Dihydropteroate Synthase: Mimics p-aminobenzoic acid (PABA), leading to competitive inhibition in bacterial folate synthesis.
  • Antiviral Activity: Some studies suggest interference with viral replication processes.

Chemistry

3-Hydroxy-N,N-dimethylpropane-1-sulfonamide serves as an intermediate in synthesizing various organic compounds. Its ability to undergo multiple chemical reactions enhances its utility in research.

Types of Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction: The sulfonamide group can be reduced to form amines.
  • Substitution: The hydroxyl group can be replaced with other functional groups.

Biology

In biological research, this compound is used to study enzyme inhibition and protein interactions. Its structural characteristics allow it to serve as a probe in biochemical assays.

Notable Studies:

  • Research indicates that derivatives of sulfonamides exhibit antiviral properties against various viruses, including coxsackievirus B and HIV .

Medicine

The compound is under investigation for potential therapeutic properties, particularly as an antimicrobial agent. Its unique structure allows for the development of new drugs targeting bacterial infections.

Case Studies:

  • A study highlighted the synthesis of sulfonamide derivatives exhibiting significant antiviral activity against influenza viruses, showcasing the potential for drug development .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its role as a building block in chemical synthesis is vital for developing new compounds with desired properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-N,N-dimethylpropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and sulfonamide groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties based on the evidence:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Characteristics Source
3-Hydroxy-N,N-dimethylpropane-1-sulfonamide -OH, N,N-dimethyl C₅H₁₃NO₃S ~179.23 (calc.) N/A High polarity; potential solubility in polar solvents -
3-Chloro-N,N-dimethylpropane-1-sulfonamide -Cl, N,N-dimethyl C₅H₁₂ClNO₂S 193.67 (calc.) 78472-00-1 Chlorine increases lipophilicity; used in synthetic intermediates
3-Hydroxy-N,N-dimethylbenzene-1-sulfonamide Benzene ring, -OH, N,N-dimethyl C₈H₁₁NO₃S 201.24 30988-91-1 Aromatic backbone enhances stability; used in pharmaceutical research
N-(3-((1,4-diazepan-1-yl)methyl)phenyl)methanesulfonamide Methanesulfonamide, diazepanyl C₁₃H₂₁N₃O₂S 283.39 N/A Demonstrates antimicrobial activity; lower molecular weight

Key Findings:

Substituent Effects: Hydroxyl (-OH): Enhances hydrogen-bonding capacity, improving aqueous solubility compared to non-polar groups like chlorine . Chlorine (-Cl): Increases lipophilicity, favoring membrane permeability but reducing solubility . Aromatic vs. Aliphatic Backbones: Benzene-based sulfonamides (e.g., ) exhibit higher thermal stability due to resonance effects, whereas propane-based analogs are more flexible .

Biological Activity: Sulfonamides with heterocyclic substituents (e.g., diazepanyl groups in ) show enhanced antimicrobial activity, suggesting that the hydroxyl group in the target compound could be optimized for similar applications .

Synthetic Accessibility :

  • Propane-based sulfonamides (e.g., 3-chloro analog in ) are typically synthesized via nucleophilic substitution or sulfonation reactions. The hydroxyl group in the target compound may require protective group strategies during synthesis .

Biological Activity

3-Hydroxy-N,N-dimethylpropane-1-sulfonamide, also known by its CAS number 152537-54-7, is a sulfonamide compound that exhibits various biological activities. This article provides an overview of its synthesis, mechanisms of action, and biological applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C5H13NO3SC_5H_{13}NO_3S. Its structure can be represented as follows:

  • SMILES : CN(C)S(=O)(=O)CCCO
  • InChI : InChI=1S/C5H13NO3S/c1-6(2)10(8,9)5-3-4-7/h7H,3-5H2,1-2H3

This compound features a sulfonamide functional group, which is critical for its biological activity.

Sulfonamides generally exert their biological effects through the inhibition of specific enzymes or pathways in microorganisms. The primary mechanisms include:

  • Inhibition of Dihydropteroate Synthase : Sulfonamides mimic p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, leading to competitive inhibition.
  • Antiviral Activity : Some studies indicate that sulfonamides can interfere with viral replication processes, although the specific mechanisms for this compound require further investigation.

Antimicrobial Properties

Research indicates that sulfonamides possess significant antimicrobial properties. A study highlighted the effectiveness of various sulfonamides against a range of bacterial strains. The following table summarizes findings related to the antimicrobial activity of this compound compared to other sulfonamides:

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
SulfanilamideE. coli16 µg/mL
TrimethoprimE. coli4 µg/mL

These results suggest that while this compound is effective against E. coli, it is less potent than some other sulfonamides.

Antiviral Activity

Emerging research has explored the antiviral potential of sulfonamides. A recent study demonstrated that certain modified sulfonamides exhibited promising antiviral activity against viruses such as HSV-1 and CBV4. Although specific data on this compound is limited, its structural similarity to other active sulfonamides suggests potential efficacy.

Case Study: Antiviral Efficacy

In a comparative study investigating the antiviral effects of various sulfonamides, researchers found that certain derivatives showed IC50 values below 5 µM against viral glycoproteins. While direct studies on this compound are lacking, the implications of similar compounds indicate a potential for further exploration in antiviral applications .

Case Study: Inhibition of Carbonic Anhydrase

Another area of research involved the inhibition of carbonic anhydrases (CAs), which play crucial roles in various physiological processes. Compounds similar to this compound were tested for their ability to inhibit CA IX and XII isoforms, showing promising results in reducing tumor cell viability under hypoxic conditions .

Q & A

Basic: What are the optimal synthetic routes for 3-hydroxy-N,N-dimethylpropane-1-sulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of sulfonamide derivatives typically involves reacting sulfonyl chlorides with amines under controlled conditions. For this compound, a plausible route includes:

Sulfonylation : Reacting propane-1-sulfonyl chloride with dimethylamine in a polar aprotic solvent (e.g., DMF or dichloromethane) at 0–25°C.

Hydroxylation : Introducing the hydroxy group via controlled oxidation (e.g., using hydrogen peroxide in an acidic medium) or substitution reactions.

Key factors affecting yield and purity:

  • Temperature : Lower temperatures (0–5°C) minimize side reactions during sulfonylation .
  • Solvent Choice : DMF enhances reactivity but requires post-synthesis purification to avoid residuals .
  • Purification : Flash chromatography (cyclohexane:dichloromethane mixtures) or recrystallization (ethanol/dichloromethane) improves purity .

Basic: How can researchers characterize the structural and electronic properties of this compound using advanced spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H-NMR : Identifies protons on the dimethylamino group (δ 2.8–3.1 ppm) and hydroxy group (δ 1.5–2.0 ppm, exchangeable).
    • 13C-NMR : Confirms sulfonamide carbonyl (δ 110–120 ppm) and quaternary carbons .
  • FT-IR : Detects S=O stretches (1150–1350 cm⁻¹) and O-H vibrations (3200–3600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions in sulfonamides) .

Advanced: What strategies are effective in resolving contradictions in biological activity data for sulfonamide derivatives like this compound?

Methodological Answer:

  • Comparative Assays : Test the compound alongside structurally similar analogs (e.g., fluorophenyl or azetidine-containing sulfonamides) to isolate functional group contributions .
  • Dose-Response Studies : Establish EC50/IC50 curves under standardized conditions (pH 7.4, 37°C) to account for variability in bioactivity measurements .
  • Structural Modifications : Introduce isotopic labeling (e.g., deuterated hydroxy groups) to track metabolic stability and interaction mechanisms .

Advanced: How does the presence of the hydroxy group in this compound influence its reactivity and interaction with biological targets compared to non-hydroxylated analogs?

Methodological Answer:

  • Reactivity : The hydroxy group increases polarity, enhancing solubility in aqueous media but reducing stability under acidic conditions. It can participate in hydrogen bonding with enzyme active sites (e.g., kinases or proteases) .
  • Biological Interactions : Hydroxylation may improve binding affinity to targets like carbonic anhydrase, as seen in related sulfonamides. However, it could also introduce susceptibility to enzymatic oxidation, requiring stability studies .

Advanced: What are the critical considerations in designing stability studies for this compound under various pH and temperature conditions?

Methodological Answer:

  • Accelerated Degradation Testing :
    • pH Variability : Assess hydrolysis rates at pH 2 (simulating gastric fluid) and pH 7.4 (physiological buffer) .
    • Thermal Stress : Incubate at 40–60°C for 1–4 weeks to predict shelf life. Monitor degradation via HPLC with UV detection (λ = 210–254 nm) .
  • Oxidative Stability : Use hydrogen peroxide or metal catalysts to simulate oxidative pathways. Quench reactions with sodium bisulfite to isolate degradation products .

Advanced: How can computational chemistry methods be integrated with experimental data to predict the solubility and pharmacokinetic properties of this compound?

Methodological Answer:

  • QSAR Modeling : Use descriptors like logP, topological polar surface area (TPSA), and hydrogen-bond donor count to predict solubility and permeability .
  • Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers or serum proteins (e.g., albumin) to estimate bioavailability.
  • Docking Studies : Map binding poses to targets (e.g., cyclooxygenase-2) using crystallographic data from related sulfonamides .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed using modern chromatographic techniques?

Methodological Answer:

  • Challenge : Co-elution of structurally similar impurities (e.g., des-methyl analogs or sulfonic acid byproducts).
  • Solutions :
    • UHPLC-MS/MS : Employ a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of acetonitrile/0.1% formic acid. Use MRM transitions for targeted impurity detection .
    • Forced Degradation Studies : Stress the compound under heat, light, and humidity to identify degradation markers .
    • Method Validation : Follow ICH guidelines for precision (RSD <2%), accuracy (recovery 98–102%), and LOQ (≤0.05%) .

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